Cas no 943904-08-3 (3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol)

3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol structure
943904-08-3 structure
Product name:3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
CAS No:943904-08-3
MF:C11H13F3O
MW:218.215533971786
CID:6579813
PubChem ID:16664987

3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
    • AKOS020906044
    • 943904-08-3
    • EN300-1937571
    • Inchi: 1S/C11H13F3O/c1-7-4-3-5-8(2)9(7)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3
    • InChI Key: LBJYKRHHSSDYCT-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C(C)=CC=CC=1C)O)(F)F

Computed Properties

  • Exact Mass: 218.09184952g/mol
  • Monoisotopic Mass: 218.09184952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.4

3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1937571-1g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
1g
$842.0 2023-09-17
Enamine
EN300-1937571-0.1g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
0.1g
$741.0 2023-09-17
Enamine
EN300-1937571-1.0g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
1g
$857.0 2023-05-31
Enamine
EN300-1937571-2.5g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
2.5g
$1650.0 2023-09-17
Enamine
EN300-1937571-0.05g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
0.05g
$707.0 2023-09-17
Enamine
EN300-1937571-5g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
5g
$2443.0 2023-09-17
Enamine
EN300-1937571-10g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
10g
$3622.0 2023-09-17
Enamine
EN300-1937571-0.5g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
0.5g
$809.0 2023-09-17
Enamine
EN300-1937571-10.0g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
10g
$3683.0 2023-05-31
Enamine
EN300-1937571-0.25g
3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-08-3
0.25g
$774.0 2023-09-17

Additional information on 3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol

Comprehensive Overview of 3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 943904-08-3): Properties, Applications, and Industry Insights

3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 943904-08-3) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of a trifluoromethyl group and a dimethylphenyl moiety in its molecular framework makes it a valuable intermediate for synthesizing bioactive molecules. This compound exemplifies the growing trend of incorporating fluorine atoms into drug candidates to enhance metabolic stability and membrane permeability, a strategy frequently discussed in modern medicinal chemistry forums.

Recent studies highlight the compound's potential as a building block for chiral synthesis, particularly in the development of asymmetric catalysts. Its stereogenic center at the propan-2-ol position allows for the creation of enantiomerically pure derivatives, which are crucial for pharmaceutical applications where optical purity directly impacts efficacy. Industry reports indicate rising searches for "fluorinated alcohol derivatives" and "CAS 943904-08-3 suppliers," reflecting its commercial relevance in specialty chemicals.

The physicochemical properties of 3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol contribute to its versatility. With a logP value suggesting moderate lipophilicity, it demonstrates favorable solubility profiles for formulation development. Analytical techniques like HPLC purity analysis and NMR spectroscopy are commonly employed for quality control, as evidenced by patent literature emphasizing the need for high-purity intermediates in API manufacturing.

Environmental considerations surrounding fluorinated compounds have spurred innovations in green chemistry approaches for synthesizing this molecule. Researchers are exploring catalytic reduction methods to minimize waste generation, aligning with the pharmaceutical industry's focus on sustainable processes. These developments respond to frequent queries about "eco-friendly fluorochemical synthesis" in scientific databases.

In material science applications, the compound's thermal stability (decomposition temperature >200°C) makes it suitable for high-performance polymer modification. Patent analyses reveal its use in creating fluorinated polyols for specialty coatings with enhanced weather resistance – a property highly sought after in automotive and aerospace industries searching for "advanced coating additives."

The global market for 3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol reflects regional regulatory landscapes. While not classified as hazardous under major chemical inventories, proper storage conditions (recommended anhydrous environment at 2-8°C) are emphasized in technical datasheets to maintain stability. This aligns with industry best practices for handling oxygen-sensitive compounds, a frequently searched topic among laboratory personnel.

Emerging applications in electronic materials have been documented, particularly as a precursor for liquid crystal compositions. The compound's ability to influence dielectric anisotropy makes it valuable for display technologies, coinciding with increased searches for "fluorinated LC components" in materials science literature. This dual applicability in life sciences and advanced materials underscores its interdisciplinary importance.

Quality specifications for CAS 943904-08-3 typically require ≥98% purity (GC analysis), with strict limits on residual solvents. Analytical method development for this compound frequently appears in chromatography discussions, particularly regarding HPLC method optimization for structurally similar fluorinated compounds – a technical challenge often queried by analytical chemists.

The synthesis route optimization of 3-(2,6-dimethylphenyl)-1,1,1-trifluoropropan-2-ol continues to evolve, with recent publications highlighting continuous flow chemistry approaches to improve yield and safety profiles. These advancements address the pharmaceutical industry's growing interest in "process intensification" strategies, as reflected in recent conference proceedings and patent filings.

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